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Abstract
The 2-phenylindole scaffold is a privileged structure in medicinal chemistry, forming the core of

numerous compounds with significant therapeutic potential. Its derivatives have demonstrated

a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and

antiviral effects. This guide provides an in-depth exploration of the structure-activity

relationships (SAR) that govern these activities. By dissecting the influence of substituent

modifications at various positions on the indole and phenyl rings, we aim to provide a rational

framework for the design of next-generation therapeutics. This document delves into the

mechanisms of action, presents quantitative biological data, and offers detailed experimental

protocols to empower researchers in the field of drug discovery and development.

Introduction: The 2-Phenylindole Scaffold - A
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The indole ring system is a cornerstone of biologically active molecules, found in natural

products, pharmaceuticals, and agrochemicals.[1] When substituted with a phenyl group at the

C-2 position, the resulting 2-phenylindole core gains a unique three-dimensional structure that

allows for diverse interactions with various biological targets. This versatility has made it a focal

point of extensive research, leading to the discovery of compounds with applications in

oncology, infectious diseases, and inflammatory conditions.[2]

Overview of Biological Activities
The therapeutic promise of 2-phenylindole derivatives stems from their ability to modulate

multiple cellular pathways:

Anticancer Activity: These compounds have been shown to induce apoptosis and inhibit cell

proliferation in a wide range of cancer cell lines, including those of the breast, lung, and

leukemia.[1][2] Key mechanisms include the inhibition of tubulin polymerization, modulation

of critical cell cycle kinases, and interaction with hormone receptors.[2][3]

Antimicrobial Activity: With the rise of antibiotic resistance, novel antibacterial agents are

urgently needed. 2-Phenylindole derivatives have shown potent activity against challenging

pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and various Gram-

negative bacteria.[4][5]

Antiviral Activity: The scaffold has proven effective against a variety of viruses. Derivatives

have been identified that inhibit key viral enzymes and processes, demonstrating activity

against influenza viruses, human immunodeficiency virus (HIV), and coronaviruses.[6][7]

Rationale for SAR-Guided Drug Design
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry. It

provides a causal link between the chemical structure of a molecule and its biological effect.

For the 2-phenylindole scaffold, SAR studies allow for the rational design of more potent and

selective drug candidates by identifying which functional groups and substitution patterns are

critical for a desired biological activity. This knowledge-driven approach accelerates the drug

discovery process, enabling the optimization of lead compounds for improved efficacy and

reduced toxicity.
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Synthetic Strategies for 2-Phenylindole Derivatives
The synthesis of the 2-phenylindole core is well-established, with both classical and modern

methods available to researchers.

Classical Approaches: Fischer Indole Synthesis
The Fischer indole synthesis is a historic and versatile method for constructing the indole ring.

It involves the acid-catalyzed reaction of a phenylhydrazine with an acetophenone derivative.[1]

While effective, this method can sometimes require harsh conditions and may not be suitable

for sensitive substrates.

Modern Palladium-Catalyzed Methodologies
Contemporary organic synthesis often employs palladium-catalyzed cross-coupling reactions to

form the 2-phenylindole skeleton. These methods, such as one-pot Sonogashira-type

alkynylation followed by base-assisted cycloaddition, offer milder reaction conditions and

greater functional group tolerance, making them highly attractive for building diverse compound

libraries.

Workflow for a General Synthetic Protocol
The following diagram illustrates a generalized workflow for the synthesis and purification of 2-

phenylindole derivatives, applicable to both classical and modern methods.
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Caption: Generalized workflow for synthesis and purification.
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Anticancer Activity: Targeting Cell Proliferation and
Survival
2-Phenylindole derivatives exert their anticancer effects through multiple mechanisms, making

them attractive candidates for multitargeted cancer therapy.[3][8]

Mechanism I: Inhibition of Tubulin Polymerization
A primary mechanism of action for many potent 2-phenylindole derivatives is the disruption of

microtubule dynamics.[2] Microtubules are essential for the formation of the mitotic spindle

during cell division.

Similar to the natural product combretastatin A-4, these compounds often bind to the colchicine

site on β-tubulin.[9][10] This binding prevents the polymerization of tubulin into microtubules,

leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis.[11]

The antiproliferative activity is highly dependent on the substitution pattern:

2-Phenyl Ring: Methoxy groups are particularly important. A 4-methoxy group on the 2-

phenyl ring often leads to a significant increase in activity.[10][11]

Indole Ring:

N-1 Position: Substitution at the N-1 position is generally well-tolerated and can be used to

modulate physicochemical properties.

C-3 Position: A formyl (-CHO) group at the C-3 position has been shown to be a key

feature for potent antimitotic activity.[10][11]

C-5 Position: Lipophilic or alkyl substituents at the C-5 position can enhance potency.[11]
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Compound ID Substituents Cell Line IC50 (µM) Reference

3e

6-methoxy-

indole, 4-

methoxyphenyl

MDA-MB-231 0.035 [10]

31
Bis-indole

structure
MCF-7 2.71 [9]

86

Indole-

combretastatin

conjugate

MCF-7 1.86 [9]

This assay measures the ability of a compound to inhibit the assembly of purified tubulin into

microtubules in vitro.

Materials:

Tubulin protein (>99% pure)

GTP (Guanosine triphosphate) solution

Polymerization buffer (e.g., PEM buffer)

Test compounds dissolved in DMSO

Microplate reader capable of reading absorbance at 340 nm

Procedure:

Preparation: Prepare a reaction mixture containing polymerization buffer, GTP, and tubulin

on ice.

Compound Addition: Add various concentrations of the test compound or vehicle control

(DMSO) to the wells of a 96-well plate.

Initiation: Add the tubulin reaction mixture to each well to initiate the reaction.
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Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C.

Measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in

absorbance corresponds to the extent of tubulin polymerization.

Data Analysis: Plot absorbance versus time. Calculate the percentage of inhibition for each

compound concentration relative to the vehicle control. Determine the IC50 value, which is

the concentration of the compound that inhibits tubulin polymerization by 50%.

Mechanism II: Modulation of Kinase Activity (CDK2,
EGFR)
Cyclin-dependent kinases (CDKs) and receptor tyrosine kinases like the epidermal growth

factor receptor (EGFR) are often dysregulated in cancer, making them prime therapeutic

targets.[3][12]

CDK2 is crucial for the G1/S transition in the cell cycle, while EGFR signaling promotes cell

growth and proliferation. Inhibiting these kinases can halt cancer progression.

Computational studies, including 3D-QSAR and molecular docking, have provided insights into

the structural requirements for kinase inhibition.[3][13] The 2-phenylindole scaffold can be

decorated with functional groups that interact with the ATP-binding pockets of these kinases,

leading to their inhibition.

Compound Target Kinase
Binding Affinity
(kcal/mol)

Reference

Pred1 CDK2 -8.7 [3]

Pred1 EGFR -8.3 [3]

Pred9 CDK2 -8.8 [3]

Pred9 EGFR -9.8 [3]

Mechanism III: Estrogen Receptor (ER) Modulation
In hormone-dependent breast cancers, the estrogen receptor (ER) is a key driver of tumor

growth.[9]
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2-Phenylindole derivatives can act as selective estrogen receptor modulators (SERMs), binding

to the ER and blocking the proliferative signals of estrogen. This makes them particularly

promising for the treatment of ER-positive breast cancers.[9][14]

The design of these compounds often involves mimicking the structure of known ER ligands.

Bis-indole structures and conjugates with other bioactive molecules have been explored to

enhance ER binding and antiproliferative effects.[9]
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Caption: Anticancer mechanisms of 2-phenylindole derivatives.

Experimental Protocol: Cell Viability (MTT) Assay
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This colorimetric assay is a standard method for assessing the cytotoxic effect of a compound

on cancer cells.

Materials:

Cancer cell line of interest (e.g., MCF-7, A549)

Complete cell culture medium

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization solution (e.g., DMSO)

96-well microplates

Microplate reader

Procedure:

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to

adhere overnight.

Compound Treatment: Treat the cells with serial dilutions of the 2-phenylindole derivative for

a specified period (e.g., 48 or 72 hours). Include a vehicle-treated control.

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with

active mitochondria will reduce the yellow MTT to a purple formazan.

Solubilization: Remove the medium and add a solubilization solution to dissolve the

formazan crystals.

Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Determine the IC50 value, which is the concentration of the compound that inhibits cell

growth by 50%.

Experimental Protocol: Cell Cycle Analysis
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This flow cytometry-based assay determines the distribution of cells in different phases of the

cell cycle (G1, S, G2/M).

Materials:

Cancer cell line of interest

Test compound

Phosphate-Buffered Saline (PBS)

Ice-cold 70% Ethanol

Propidium Iodide (PI) staining solution containing RNase A

Flow cytometer

Procedure:

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50

concentration for 24-48 hours.

Harvesting: Harvest the cells by trypsinization and wash with PBS.

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently

vortexing. Incubate at 4°C for at least 30 minutes.

Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution.

Incubate in the dark for 30 minutes.

Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is

directly proportional to the DNA content, allowing for the quantification of cells in each phase

of the cell cycle.

Data Interpretation: An accumulation of cells in the G2/M phase is indicative of antimitotic

activity.
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Antimicrobial Activity: Combating Bacterial
Resistance
2-Phenylindole derivatives have emerged as a promising class of antimicrobial agents.[4][15]

Targeting Gram-Positive Bacteria (e.g., MRSA)
Methicillin-resistant Staphylococcus aureus (MRSA) is a major cause of hospital and

community-acquired infections.[16]

Some indole derivatives can inhibit bacterial efflux pumps, such as the NorA efflux pump in S.

aureus.[5] These pumps are a major mechanism of antibiotic resistance, and their inhibition

can restore the efficacy of existing antibiotics. Other potential mechanisms include disruption of

the bacterial cell membrane and inhibition of essential enzymes.[16]

Halogens: The presence of halogens (e.g., Chlorine, Fluorine) on either the indole or phenyl

ring can enhance antibacterial activity.[4][15]

Aliphatic Chains: The introduction of short-chain aliphatic hydrocarbons can also improve

potency and reduce toxicity.[4][15]

5-Nitro Group: A nitro group at the C-5 position of the indole ring has been identified as a key

feature for NorA efflux pump inhibition.[5]

Compound ID Substituents Strain MIC (µg/mL) Reference

3f 6-Cl-indole MRSA 8 [4][17]

3o 2-CH3-phenyl MRSA 8 [4][17]

7g

4-

methylsulfonylph

enyl

MRSA N/A [18]

Targeting Gram-Negative Bacteria (e.g., E. coli)
Gram-negative bacteria present a greater challenge due to their outer membrane, which acts

as a permeability barrier.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 23 Tech Support

https://www.mdpi.com/2673-9992/14/1/128
https://www.researchgate.net/publication/367541316_Synthesis_of_Novel_2-Phenylindole_Analogues_as_Antifungal_and_Antibacterial_Agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC11995227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11995227/
https://www.mdpi.com/2673-9992/14/1/128
https://www.researchgate.net/publication/367541316_Synthesis_of_Novel_2-Phenylindole_Analogues_as_Antifungal_and_Antibacterial_Agents
https://www.mdpi.com/2673-9992/14/1/128
https://www.researchgate.net/publication/367541316_Synthesis_of_Novel_2-Phenylindole_Analogues_as_Antifungal_and_Antibacterial_Agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227843/
https://www.mdpi.com/2673-9992/14/1/128
https://sciforum.net/manuscripts/13172/slides.pdf
https://www.mdpi.com/2673-9992/14/1/128
https://sciforum.net/manuscripts/13172/slides.pdf
https://www.researchgate.net/publication/340193016_Synthesis_and_biological_evaluation_of_2-4-methylsulfonyl_phenyl_indole_derivatives_Multi-target_compounds_with_dual_antimicrobial_and_anti-inflammatory_activities
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Overcoming the outer membrane is key to achieving activity against Gram-negative bacteria.

SAR studies often focus on modifications that improve permeability or target outer membrane

proteins.

Hydrophobicity/Hydrophilicity Balance: A careful balance of lipophilic and polar groups is

required to facilitate passage through the bacterial cell envelope.

p-Fluoro Group: A para-fluoro substituent on the phenyl ring has been shown to be important

for overcoming efflux in E. coli.[19]

Compound ID Substituents Strain MIC (µg/mL) Reference

3f 6-Cl-indole E. coli 16 [4][17]

3r 3-OCH3-phenyl E. coli 4 [4][17]

Experimental Protocol: Broth Microdilution for MIC
Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC)

of an antimicrobial agent.

Materials:

Bacterial strains (e.g., MRSA, E. coli)

Cation-adjusted Mueller-Hinton Broth (CAMHB)

Test compounds dissolved in DMSO

96-well microtiter plates

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

Serial Dilution: Prepare two-fold serial dilutions of the test compound in CAMHB directly in

the wells of a 96-well plate.
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Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final

concentration of approximately 5 x 10^5 CFU/mL.

Controls: Include a positive control (broth with inoculum, no compound) and a negative

control (broth only).

Incubation: Incubate the plates at 37°C for 18-24 hours.

Reading: The MIC is defined as the lowest concentration of the compound that completely

inhibits visible bacterial growth.

Antiviral Activity: A Broad-Spectrum Approach
The 2-phenylindole scaffold is a versatile platform for the development of antiviral agents.

Targeting Influenza Virus
Derivatives of 2-phenylindole can inhibit key viral proteins. Some may act as neuraminidase

inhibitors, preventing the release of new virus particles from infected cells.[20][21] Others,

structurally related to the drug Arbidol, can inhibit hemagglutinin, which is crucial for viral entry

into host cells.[22]

Indole-2-carboxylates: This class has shown broad-spectrum antiviral activity.[7]

Alkyloxy Groups: Substitutions at various positions of the indole ring with alkyloxy groups

can modulate activity, although their presence at the C-4 position is not always crucial.[7]

Targeting Human Immunodeficiency Virus (HIV)
Several indole-based compounds act as non-nucleoside reverse transcriptase inhibitors

(NNRTIs).[23][24] They bind to an allosteric site on the HIV-1 reverse transcriptase enzyme,

inducing a conformational change that inactivates it and halts viral DNA synthesis.

Indole-based α-amino acids: This novel class has yielded highly potent candidates.[23]

Pyrido[1,2a]indoles: Fused ring systems based on the indole core have also been identified

as potent NNRTIs.[24]
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Substituent Variation: The antiviral potency is highly sensitive to the nature and position of

substituents on the indole and phenyl rings.[23]

Quantitative Data on Antiviral Efficacy (EC50/IC50)
Compound ID Target Virus Assay

EC50/IC50
(µM)

Reference

14f Influenza A Antiviral 7.53 [7]

8f Coxsackie B3 Antiviral N/A (SI=17.1) [7]

19 HIV-1 TZM-bl 0.060 [23]

29 HIV-1 TZM-bl 0.045 [23]

Experimental Protocol: Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit the replication of a virus.

Materials:

Host cell line permissive to the virus (e.g., MDCK for influenza, VeroE6 for coronaviruses)

Virus stock of known titer

Test compound

Culture medium and overlay medium (containing agar or methylcellulose)

Crystal violet staining solution

Procedure:

Cell Monolayer: Seed host cells in 6-well plates to form a confluent monolayer.

Infection: Remove the medium and infect the cell monolayers with a known amount of virus

(e.g., 100 plaque-forming units).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 23 Tech Support

https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01333f
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629079/
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01333f
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01333f
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and add

an overlay medium containing various concentrations of the test compound.

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

Staining: Remove the overlay, fix the cells (e.g., with formaldehyde), and stain with crystal

violet. Viable cells will be stained, while areas of cell death due to viral replication (plaques)

will remain clear.

Quantification: Count the number of plaques in each well.

Data Analysis: Calculate the percentage of plaque reduction for each compound

concentration relative to a no-drug control. Determine the EC50 value, which is the

concentration of the compound that reduces the number of plaques by 50%.

Conclusion and Future Perspectives
Summary of Key SAR Findings
The 2-phenylindole scaffold has proven to be a remarkably fruitful starting point for the

development of diverse therapeutic agents. Key SAR insights include the critical role of

methoxy groups on the 2-phenyl ring for antitubulin activity, the importance of halogens and

lipophilic groups for antibacterial efficacy, and the potential for various substitutions to confer

potent antiviral activity.

Challenges in the Development of 2-Phenylindole-Based
Therapeutics
Despite their promise, challenges remain. Issues such as optimizing pharmacokinetic

properties (ADMET), ensuring target selectivity to minimize off-target effects, and overcoming

potential resistance mechanisms must be addressed as these compounds move through the

drug development pipeline.

Future Directions for Research and Optimization
Future research will likely focus on several key areas:
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Multitargeted Agents: Designing single molecules that can hit multiple targets (e.g., both

tubulin and a kinase) could lead to synergistic anticancer effects and overcome resistance.[3]

[8]

Conjugate Molecules: Linking the 2-phenylindole scaffold to other pharmacophores can

create hybrid molecules with enhanced or novel activities.[9]

Computational Approaches: The continued use of 3D-QSAR, molecular docking, and

molecular dynamics simulations will be crucial for the rational design and prediction of the

activity of new derivatives.[3][13]

By leveraging the extensive SAR knowledge base and employing modern drug design

strategies, the 2-phenylindole scaffold will undoubtedly continue to be a source of novel and

effective therapeutic agents.

References
PLoS One. (2025). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole

derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy.

PLoS One, 20(6), e0326245. Retrieved from [Link]

Dhaneesh S, Swathi Lakshmi N, Lal Prasanth ML. (2023). Unveiling the Biological Potential

of 2-Phenyl Indole Derivatives: A Comprehensive Review. Journal of Molecular

Pharmaceutics & Organic Process Research, 11, 194. Retrieved from [Link]

PLOS. (2025). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives:

Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy. PLOS.

Retrieved from [Link]

Kaufmann, D., Pojarová, M., Vogel, S., Liebl, R., Gastpar, R., & Bednarski, P. J. (2007).

Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells.

Bioorganic & Medicinal Chemistry, 15(15), 5122–5136. Retrieved from [Link]

O'Sullivan, J., Phelan, J., O'Boyle, N. M., & Zisterer, D. M. (2016). Synthesis, antiproliferative

and pro-apoptotic activity of 2-phenylindoles. Bioorganic & Medicinal Chemistry, 24(18),

4377–4391. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 16 / 23 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC12233951/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0326245
https://pubmed.ncbi.nlm.nih.gov/27407030/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12233951/
https://www.researchgate.net/publication/392763356_Multitarget_inhibition_of_CDK2_EGFR_and_tubulin_by_phenylindole_derivatives_Insights_from_3D-QSAR_molecular_docking_and_dynamics_for_cancer_therapy
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0326245
https://www.omicsonline.org/open-access/unveiling-the-biological-potential-of-2phenyl-indole-derivatives-a-comprehensive-review-119748.html
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0326245
https://pubmed.ncbi.nlm.nih.gov/17524613/
https://pubmed.ncbi.nlm.nih.gov/27475850/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wang, Q., Arnst, K. E., Wang, Y., Kumar, G., Ma, D., Chen, H., ... & Miller, D. D. (2025).

Design, Synthesis and Biological Evaluation of 2-Phenyl Indole Analogues of OXi8006 as

Colchicine Site Inhibitors of Tubulin Polymerization and Vascular Disrupting Agents. Journal

of Medicinal Chemistry. Retrieved from [Link]

Pojarová, M., Kaufmann, D., Gastpar, R., Nishino, T., Reszka, P., & Bednarski, P. J. (2005).

Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization. Journal of

Medicinal Chemistry, 48(20), 6246–6254. Retrieved from [Link]

Li, J., Wang, Y., Geng, Y., Li, R., Zhang, M., & Wang, Q. (2018). Synthesis and SARs of

indole-based α-amino acids as potent HIV-1 non-nucleoside reverse transcriptase inhibitors.

Organic & Biomolecular Chemistry, 16(3), 375–385. Retrieved from [Link]

ResearchGate. (2025). Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole

derivatives: Insights from 3D-QSAR, molecular docking, and dynamics for cancer therapy.

ResearchGate. Retrieved from [Link]

De Luca, L., Barreca, M. L., & Ferro, S. (2022). Discovery of 2-Phenylquinolines with Broad-

Spectrum Anti-coronavirus Activity. ACS Medicinal Chemistry Letters, 13(5), 848–855.

Retrieved from [Link]

Gaikwad, R., Bobde, Y., Ganesh, R., Patel, T., Rathore, A., Ghosh, B., ... & Gayen, S. (2019).

2-Phenylindole derivatives as anticancer agents: synthesis and screening against murine

melanoma, human lung and breast cancer cell lines. Synthetic Communications, 49(17),

2216–2228. Retrieved from [Link]

Singh, P., & Kumar, A. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in

the Treatment of Cancer. Anti-Cancer Agents in Medicinal Chemistry, 22(16), 2883–2901.

Retrieved from [Link]

Li, Y., Li, W., Li, Y., Liu, Y., Zhang, J., & Zhang, L. (2011). Studies on Synthesis and

Structure-Activity Relationship (SAR) of Derivatives of a New Natural Product from Marine

Fungi as Inhibitors of Influenza Virus Neuraminidase. Marine Drugs, 9(10), 1888–1901.

Retrieved from [Link]

Peng, Z., Wang, H., Liu, Y., Li, J., & Wang, Q. (2014). Synthesis and antiviral activity of some

novel indole-2-carboxylate derivatives. Acta Pharmaceutica Sinica B, 4(4), 303–309.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 17 / 23 Tech Support

https://pubmed.ncbi.nlm.nih.gov/38290000/
https://pubmed.ncbi.nlm.nih.gov/16194047/
https://pubs.rsc.org/en/content/articlelanding/2018/ob/c7ob02787j
https://www.researchgate.net/publication/382897298_Multitarget_inhibition_of_CDK2_EGFR_and_tubulin_by_phenylindole_derivatives_Insights_from_3D-QSAR_molecular_docking_and_dynamics_for_cancer_therapy
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9074094/
https://www.tandfonline.com/doi/full/10.1080/00397911.2019.1624869
https://pubmed.ncbi.nlm.nih.gov/35674295/
https://www.mdpi.com/1660-3397/9/10/1888
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Retrieved from [Link]

Yang, K., Pan, X., Yang, X., Sun, X., Chen, G., Yang, C., ... & Shi, S. (2022). Synthesis of

Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Molecules, 27(21),

7543. Retrieved from [Link]

Lim, H. J., Kim, J. S., Lee, J. Y., Kim, J. H., & Kim, S. K. (2018). Discovery of

Phenylaminopyridine Derivatives as Novel HIV-1 Non-nucleoside Reverse Transcriptase

Inhibitors. Bulletin of the Korean Chemical Society, 39(7), 833–838. Retrieved from [Link]

Yang, K., Pan, X., Yang, X., Sun, X., Chen, G., Yang, C., ... & Shi, S. (2025). Synthesis of

Novel 2-Phenylindole Analogues as Antifungal and Antibacterial Agents. Medicinal Sciences

Forum, 14, 128. Retrieved from [Link]

Asif, M. (2022). Current scenario on non-nucleoside reverse transcriptase inhibitors (2018-

present). Future Journal of Pharmaceutical Sciences, 8(1), 1-27. Retrieved from [Link]

Liu, H., Wang, Y., & Li, Y. (2009). CoMFA and docking studies of 2-phenylindole derivatives

with anticancer activity. Journal of Molecular Modeling, 15(7), 817–826. Retrieved from [Link]

Le, T. N., & vrednic, S. (2022). From Natural Products to Small Molecules: Recent

Advancements in Anti-MRSA Therapeutics. ACS Infectious Diseases, 8(3), 481–500.

Retrieved from [Link]

Yildirim, I., Ceylan, S. S., & Ceylan, S. (2017). Antimicrobial Activities of New Indole

Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Marmara

Pharmaceutical Journal, 21(3), 570–578. Retrieved from [Link]

Wang, H., Wang, Y., Li, Y., & Liu, Y. (2017). Discovery and SAR Research for Antivirus

Activity of Novel Butenolide on Influenza A Virus H1N1 In Vitro and In Vivo. Molecules, 22(8),

1272. Retrieved from [Link]

Basak, S. C., Zhu, Q., & Mills, D. (2011). Quantitative structure-activity relationships for

anticancer activity of 2-phenylindoles using mathematical molecular descriptors. Current

Computer-Aided Drug Design, 7(2), 98–108. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 18 / 23 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4629321/
https://www.mdpi.com/1420-3049/27/21/7543
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6197022/
https://sciforum.net/paper/view/13172
https://fjps.springeropen.com/articles/10.1186/s43094-022-00424-4
https://pubmed.ncbi.nlm.nih.gov/19633887/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8922119/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7895318/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6152331/
https://pubmed.ncbi.nlm.nih.gov/21534923/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2022). Synthesis of Novel 2-Phenylindole Analogues as Antifungal and

Antibacterial Agents. ResearchGate. Retrieved from [Link]

ResearchGate. (2025). Indole-Based Tubulin Inhibitors: Binding Modes and SARs

Investigations. ResearchGate. Retrieved from [Link]

Yang, K., Pan, X., & Yang, X. (2022). Synthesis of Novel 2-Phenylindole Analogues as

Antifungal and Antibacterial Agents. Sciforum. Retrieved from [Link]

ResearchGate. (n.d.). SAR of LHS ring with associated MICs on E. coli WT and pump

knockouts. ResearchGate. Retrieved from [Link]

MDPI. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-

trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. MDPI. Retrieved from [Link]

Journal of Young Pharmacists. (2021). QSAR Studies on Neuraminidase Inhibitors as Anti-

influenza Agents. Journal of Young Pharmacists. Retrieved from [Link]

ResearchGate. (2021). A review: Mechanism of action of antiviral drugs. ResearchGate.

Retrieved from [Link]

Taylor, D. L., Ahmed, P. S., Chambers, P., Tyms, A. S., Bedard, J., Duchaine, J., ... & Bowlin,

T. (1999). Pyrido [1,2a] indole derivatives identified as novel non-nucleoside reverse

transcriptase inhibitors of human immunodeficiency virus type 1. Antiviral Chemistry &

Chemotherapy, 10(2), 79–86. Retrieved from [Link]

Worachartcheewan, A., Nantasenamat, C., Isarankura-Na-Ayudhya, C., & Prachayasittikul,

V. (2014). Structural Basis of 2-Phenylamino-4-phenoxyquinoline Derivatives as Potent HIV-

1 Non-Nucleoside Reverse Transcriptase Inhibitors. Molecules, 19(11), 17697–17714.

Retrieved from [Link]

Wu, Y., & Liu, Y. (2021). Small Molecule Inhibitors of Influenza Virus Entry. Viruses, 13(6),

1147. Retrieved from [Link]

MDPI. (2023). A Review on Five and Six-Membered Heterocyclic Compounds Targeting the

Penicillin-Binding Protein 2 (PBP2A) of Methicillin-Resistant Staphylococcus aureus (MRSA).

MDPI. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 19 / 23 Tech Support

https://www.researchgate.net/publication/365022779_Synthesis_of_Novel_2-Phenylindole_Analogues_as_Antifungal_and_Antibacterial_Agents
https://www.researchgate.net/publication/355447154_Indole-Based_Tubulin_Inhibitors_Binding_Modes_and_SARs_Investigations
https://sciforum.net/paper/view/13172
https://www.researchgate.net/figure/SAR-of-LHS-ring-with-associated-MICs-on-E-coli-WT-and-pump-knockouts_fig2_340875323
https://www.mdpi.com/1420-3049/30/23/5432
https://www.jyoungpharm.org/article/1171
https://www.researchgate.net/publication/350293026_A_review_Mechanism_of_action_of_antiviral_drugs
https://pubmed.ncbi.nlm.nih.gov/10335402/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6270830/
https://www.mdpi.com/1999-4915/13/6/1147
https://www.mdpi.com/1422-0067/24/20/15095
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Dokla, E. M. E., Adel, M., El-Sayed, M. A. A., El-Adl, K., & El-Sherif, A. A. (2022). SAR

investigation and optimization of benzimidazole-based derivatives as antimicrobial agents

against Gram-negative bacteria. Bioorganic Chemistry, 128, 106093. Retrieved from [Link]

SlideShare. (n.d.). ANTI VIRAL DRUGS. SlideShare. Retrieved from [Link]

Wael, M. A., El-Sayed, M. A., & El-Adl, K. (2013). Inhibiting NF-κB-inducing kinase (NIK):

discovery, structure-based design, synthesis, structure-activity relationship, and co-crystal

structures. Journal of Medicinal Chemistry, 56(5), 1947–1961. Retrieved from [Link]

ResearchGate. (n.d.). Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl)

indole derivatives: Multi-target compounds with dual antimicrobial and anti-inflammatory

activities. ResearchGate. Retrieved from [Link]

Royal Society of Chemistry. (2016). Expeditious synthesis, antibacterial activity evaluation

and GQSAR studies of 3-bisoxindoles, 2-oxindolyl-2-hydroxyindan-1,3-diones and 2-

oxindolyl-2-hydroxyacenaphthylen-1-ones. RSC Advances. Retrieved from [Link]

Google Patents. (2021). WO2021016670A1 - Antiviral agents and uses thereof. Google
Patents.

MDPI. (2018). Phenolic Compounds Diminish Antibiotic Resistance of Staphylococcus

Aureus Clinical Strains. MDPI. Retrieved from [Link]

Nagy, L., Artim, L., & Nagy, E. (2022). Evaluation of Antimicrobial Activities against Various E.

coli Strains of a Novel Hybrid Peptide—LENART01. International Journal of Molecular

Sciences, 23(19), 11849. Retrieved from [Link]

Semantic Scholar. (2021). Novel Small-Molecule Hybrid-Antibacterial Agents against S.

aureus and MRSA Strains. Semantic Scholar. Retrieved from [Link]

ResearchGate. (2025). Synthesis and structure-activity relationships of novel IKK-β

inhibitors. Part 2: Improvement of in vitro activity. ResearchGate. Retrieved from [Link]

ResearchGate. (n.d.). Eco-sustainable synthesis and biological evaluation of 2-phenyl 1,3-

benzodioxole derivatives as anticancer, DNA binding and antibacterial agents.

ResearchGate. Retrieved from [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 20 / 23 Tech Support

https://www.sciencedirect.com/science/article/pii/S004520682200509X
https://www.slideshare.net/mobile/prakruthiS1/anti-viral-drugs-77341306
https://pubmed.ncbi.nlm.nih.gov/23387635/
https://www.researchgate.net/publication/334814712_Synthesis_and_biological_evaluation_of_2-4-methylsulfonyl_phenyl_indole_derivatives_Multi-target_compounds_with_dual_antimicrobial_and_anti-inflammatory_activities
https://pubs.rsc.org/en/content/articlelanding/2016/ra/c6ra09340h
https://www.mdpi.com/1422-0067/19/11/3338
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9569769/
https://www.semanticscholar.org/paper/Novel-Small-Molecule-Hybrid-Antibacterial-Agents-S.-B%C3%A4cker-Schr%C3%B6der/0e6b54192b0058b292e99f470550478673a0e574
https://www.researchgate.net/publication/23274641_Synthesis_and_structure-activity_relationships_of_novel_IKK-b_inhibitors_Part_2_Improvement_of_in_vitro_activity
https://www.researchgate.net/publication/349479632_Eco-sustainable_synthesis_and_biological_evaluation_of_2-phenyl_13-_benzodioxole_derivatives_as_anticancer_DNA_binding_and_antibacterial_agents
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. (2025). Discovery of quinazolines as a novel structural class of potent

inhibitors of NF-kappa B activation. ResearchGate. Retrieved from [Link]

MDPI. (2022). The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target.

MDPI. Retrieved from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. tandfonline.com [tandfonline.com]

2. omicsonline.org [omicsonline.org]

3. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights
from 3D-QSAR, molecular docking, and dynamics for cancer therapy - PMC
[pmc.ncbi.nlm.nih.gov]

4. mdpi.com [mdpi.com]

5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-
Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

6. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC
[pmc.ncbi.nlm.nih.gov]

7. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC
[pmc.ncbi.nlm.nih.gov]

8. Multitarget inhibition of CDK2, EGFR, and tubulin by phenylindole derivatives: Insights
from 3D-QSAR, molecular docking, and dynamics for cancer therapy | PLOS One
[journals.plos.org]

9. Synthesis, antiproliferative and pro-apoptotic activity of 2-phenylindoles - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Antimitotic activities of 2-phenylindole-3-carbaldehydes in human breast cancer cells -
PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 21 / 23 Tech Support

https://www.researchgate.net/publication/10940428_Discovery_of_quinazolines_as_a_novel_structural_class_of_potent_inhibitors_of_NF-kappa_B_activation
https://www.mdpi.com/1422-0067/23/18/10499
https://www.benchchem.com/product/b8750968?utm_src=pdf-custom-synthesis#bc-rfq
https://www.tandfonline.com/doi/abs/10.1080/00397911.2019.1620282
https://www.omicsonline.org/open-access-pdfs/unveiling-the-biological-potential-of-2phenyl-indole-derivatives-a-comprehensive-review.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC12233951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12233951/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12233951/
https://www.mdpi.com/2673-9992/14/1/128
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7227843/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9088073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9088073/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629079/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4629079/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0326245
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0326245
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0326245
https://pubmed.ncbi.nlm.nih.gov/27407030/
https://pubmed.ncbi.nlm.nih.gov/27407030/
https://pubmed.ncbi.nlm.nih.gov/9836614/
https://pubmed.ncbi.nlm.nih.gov/9836614/
https://pubmed.ncbi.nlm.nih.gov/17533132/
https://pubmed.ncbi.nlm.nih.gov/17533132/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. pdf.benchchem.com [pdf.benchchem.com]

15. researchgate.net [researchgate.net]

16. From Natural Products to Small Molecules: Recent Advancements in Anti-MRSA
Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

17. sciforum.net [sciforum.net]

18. researchgate.net [researchgate.net]

19. researchgate.net [researchgate.net]

20. Studies on Synthesis and Structure-Activity Relationship (SAR) of Derivatives of a New
Natural Product from Marine Fungi as Inhibitors of Influenza Virus Neuraminidase
[mdpi.com]

21. turkjps.org [turkjps.org]

22. mdpi.com [mdpi.com]

23. Synthesis and SARs of indole-based α-amino acids as potent HIV-1 non-nucleoside
reverse transcriptase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing)
[pubs.rsc.org]

24. Pyrido [1,2a] indole derivatives identified as novel non-nucleoside reverse transcriptase
inhibitors of human immunodeficiency virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Exploring the Structure-Activity Relationship (SAR) of 2-
Phenylindole Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8750968/docs#exploring-the-structure-activity-
relationship-sar-of-2-phenylindole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 22 / 23 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35674295/
https://pubmed.ncbi.nlm.nih.gov/35674295/
https://www.researchgate.net/publication/392763356_Multitarget_inhibition_of_CDK2_EGFR_and_tubulin_by_phenylindole_derivatives_Insights_from_3D-QSAR_molecular_docking_and_dynamics_for_cancer_therapy
https://pdf.benchchem.com/188/A_Comparative_Guide_to_the_Apoptotic_Mechanisms_of_2_Phenylindole_Compounds.pdf
https://www.researchgate.net/publication/367541316_Synthesis_of_Novel_2-Phenylindole_Analogues_as_Antifungal_and_Antibacterial_Agents
https://pmc.ncbi.nlm.nih.gov/articles/PMC11995227/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11995227/
https://sciforum.net/manuscripts/13172/slides.pdf
https://www.researchgate.net/publication/340193016_Synthesis_and_biological_evaluation_of_2-4-methylsulfonyl_phenyl_indole_derivatives_Multi-target_compounds_with_dual_antimicrobial_and_anti-inflammatory_activities
https://www.researchgate.net/figure/SAR-of-LHS-ring-with-associated-MICs-on-E-coli-WT-and-pump-knockouts_fig2_325020685
https://www.mdpi.com/1660-3397/9/10/1887
https://www.mdpi.com/1660-3397/9/10/1887
https://www.mdpi.com/1660-3397/9/10/1887
https://turkjps.org/articles/doi/tjps.galenos.2020.45556
https://www.mdpi.com/1424-8247/14/6/587
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01333f
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01333f
https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob01333f
https://pubmed.ncbi.nlm.nih.gov/10335402/
https://pubmed.ncbi.nlm.nih.gov/10335402/
https://www.benchchem.com/product/b8750968/docs#exploring-the-structure-activity-relationship-sar-of-2-phenylindole-derivatives
https://www.benchchem.com/product/b8750968/docs#exploring-the-structure-activity-relationship-sar-of-2-phenylindole-derivatives
https://www.benchchem.com/product/b8750968/docs#exploring-the-structure-activity-relationship-sar-of-2-phenylindole-derivatives
https://www.benchchem.com/product/b8750968/docs#exploring-the-structure-activity-relationship-sar-of-2-phenylindole-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8750968?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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